Nickel subsulfide

描述

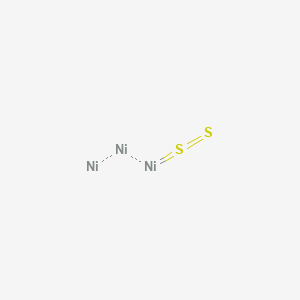

Synthesis Analysis

Nickel subsulfide can be synthesized using several methods, including reacting nickel chloride with sodium dithionite in aqueous solutions at ambient temperatures. The reaction conditions, such as pH and the amount of reactants, play a crucial role in determining the compositions and structures of the resulting nickel sulfides, with crystalline Ni3S2 and Ni3S4 being commonly obtained products. These compounds show metallic behavior, with Ni3S2 exhibiting temperature-independent magnetic susceptibility and Ni3S4 showing ferrimagnetic ordering below 20 K (Jeong & Manthiram, 2001).

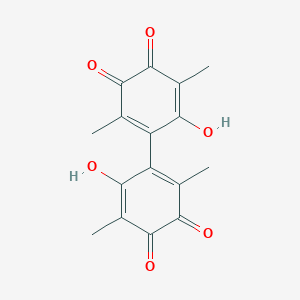

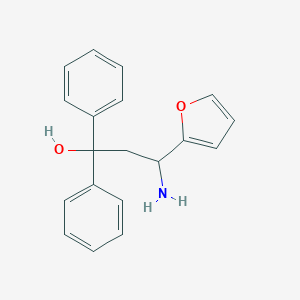

Molecular Structure Analysis

Nickel sulfide and copper sulfide nanocrystals have been synthesized to study their polymorphism and molecular structure. Nickel sulfide nanocrystals, specifically cubic Ni3S4, exhibit irregular prismatic shapes, indicating a two-step reduction-sulfidation mechanism where Ni(II) reduces to Ni metal before sulfidation to Ni3S4. This highlights the complex and variable crystal structures that nickel sulfide can exhibit, depending on the synthesis conditions (Ghezelbash & Korgel, 2005).

Chemical Reactions and Properties

Nickel subsulfide is involved in various chemical reactions, including the catalytic thiolation of aryl iodide with disulfide compounds, facilitated by nickel catalysts and zinc. This reaction exemplifies nickel subsulfide's role in synthesizing aryl sulfides, showcasing its chemical reactivity and potential in facilitating complex chemical processes (Taniguchi, 2004).

Physical Properties Analysis

Nickel sulfide's physical properties, such as its phase, morphology, and nanostructure, have been the subject of extensive research. For example, a study using high-resolution x-ray nanotomography combined with full-field XANES spectroscopy provided nondestructive volumetric 3-D chemical mapping of nickel-sulfur compounds at the nanoscale. This technique is crucial for characterizing nickel subsulfide phases in complex microstructures, highlighting the material's intricate physical characteristics (Harris et al., 2012).

Chemical Properties Analysis

The genotoxic and mutagenic potential of nickel subsulfide has been investigated, revealing its carcinogenic effects. Chronic exposure to nickel subsulfide has been shown to cause lung neoplasms in rats, linked to its ability to reach the nucleus and effect DNA damage through the release of nickel ions. This demonstrates nickel subsulfide's significant chemical properties and its interactions at the cellular level, which are critical for understanding its toxicological effects (Dunnick et al., 1995).

科学研究应用

Toxicology

Nickel subsulfide is used in toxicological studies due to its high toxicity .

Application

Nickel subsulfide is used to study the toxic effects of nickel compounds on various biological systems .

Methods

In these studies, organisms or cells are exposed to various concentrations of nickel subsulfide, and the toxic effects are observed and measured .

Results

The results of these studies have shown that nickel subsulfide can cause various adverse effects, including cytotoxicity and genotoxicity .

Oncology

Nickel subsulfide is used in oncological research due to its carcinogenic properties .

Application

Nickel subsulfide is used to study the mechanisms of carcinogenesis, particularly in the context of lung cancer .

Methods

In these studies, human lung epithelial cells are exposed to particulate nickel, and the effects on cell transformation and chromosome damage are observed .

Results

Chronic exposure to particulate nickel has been found to induce neoplastic transformation in human lung epithelial cells . Specifically, exposure to 1, 2.5, and 5 μg/cm² nickel subsulfide resulted in 2.55, 2.9, and 2.35 foci per dish, respectively . Furthermore, 61, 100, and 70 percent of the foci isolated from these treatments formed colonies in soft agar, indicating neoplastic transformation .

Energy Storage

Nickel sulfide-based materials have been used in the field of energy storage, specifically in high-performance electrochemical capacitors .

Application

Nickel sulfides are used in supercapacitors, which are energy storage devices with high power density, excellent cycle stability, and environmental benignity .

Methods

Nickel sulfides are used as electrode materials in supercapacitors. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results

Nickel sulfides have shown promising results in terms of specific capacitance, although they have some drawbacks such as poor electrical conductivity .

Water Decontamination

Nickel sulfide-based heterostructures have been used in water decontamination .

Application

Nickel sulfides are used in photocatalytic processes for water decontamination .

Methods

In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in water .

Results

The results of these applications are not specified in the source .

Battery Technology

Nickel sulfide-based materials have been used in the field of battery technology .

Application

Nickel sulfides are used in various types of batteries, such as lithium–air batteries (LABs), lithium–sulfide batteries (LSBs), lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), potassium-ion batteries (PIBs), zinc-ion batteries, and zinc–air batteries .

Methods

Nickel sulfides are used as electrode materials in these batteries. Various strategies such as building synergetic structures with conductive substrates, enhancing the active sites by nanocrystallization, and constructing nanohybrid architecture with other electrode materials have been used to improve their electrochemical performance .

Results

Nickel sulfides generally exhibit higher specific capacitance than carbon-based electrodes, but they have some drawbacks, such as poor electrical conductivity .

Environmental Degradation

Nickel sulfide-based heterostructures have been used in environmental degradation of model organic wastewater pollutants by photocatalytic process .

Application

Nickel sulfides are used in photocatalytic processes for environmental degradation .

Methods

In these applications, nickel sulfide-based heterostructures are used as photocatalysts to degrade pollutants in wastewater .

Results

The results of these applications are not specified in the source .

安全和危害

未来方向

属性

IUPAC Name |

nickel;(sulfanylidene-λ4-sulfanylidene)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.S2/c;;;1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSUSTJZZWSTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=S=[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

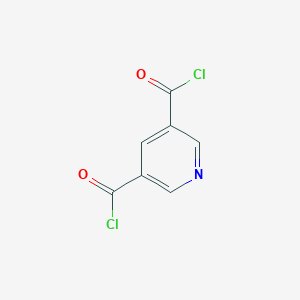

Molecular Formula |

Ni3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinickel disulphide | |

CAS RN |

12035-72-2 | |

| Record name | Trinickel disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinickel disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)